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molecular formula CH5N3·xH2SO4 B600436 Guanidinium sulphate CAS No. 1184-68-5

Guanidinium sulphate

Cat. No. B600436
InChI Key:
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Patent
US04271190

Procedure details

Using the procedure of Process I, 590 g (2 moles) of 1-dioctylamino-3-guanidino-propane are reacted with 236 g (0.96 moles) of O-methylisourea sulfate. After working up the reaction batch, 651 g (83.7% of the theoretical yield) of guanidinium sulfate are obtained.
Name
1-dioctylamino-3-guanidino-propane
Quantity
590 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CCCCCCCC)CCC[NH:13][C:14]([NH2:16])=[NH:15])CCCCCCC.[S:25]([OH:29])([OH:28])(=[O:27])=[O:26].COC(=N)N>>[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[NH2:15][C:14]([NH2:16])=[NH2+:13].[NH2:15][C:14]([NH2:16])=[NH2+:13] |f:1.2,3.4.5|

Inputs

Step One
Name
1-dioctylamino-3-guanidino-propane
Quantity
590 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCNC(=N)N)CCCCCCCC
Step Two
Name
Quantity
236 g
Type
reactant
Smiles
S(=O)(=O)(O)O.COC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].NC(=[NH2+])N.NC(=[NH2+])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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